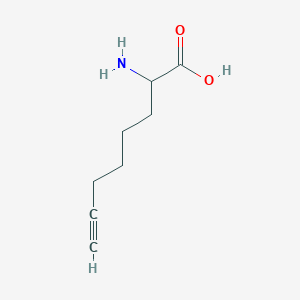
(S)-2-Amino-7-octynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-7-octynoic acid is an organic compound with the molecular formula C8H13NO2 It is a chiral amino acid derivative, characterized by the presence of an amino group (-NH2) and a terminal alkyne group (-C≡C-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-7-octynoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral glycine derivative with a suitable alkyne precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the glycine derivative, followed by the addition of the alkyne precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Amino-7-octynoic acid can undergo various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, or other oxidizing agents under acidic or basic conditions.
Reduction: Pd/C, Lindlar’s catalyst, or other hydrogenation catalysts under hydrogen gas (H2) atmosphere.
Substitution: Acyl chlorides, anhydrides, or other electrophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Amides, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-7-octynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-7-octynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The terminal alkyne group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
®-2-Amino-7-octynoic acid: The enantiomer of (S)-2-Amino-7-octynoic acid, with similar chemical properties but different biological activity due to its opposite stereochemistry.
2-Amino-3-butynoic acid: A structurally related compound with a shorter alkyne chain, used in similar applications but with different reactivity and properties.
2-Amino-4-pentynoic acid: Another related compound with an intermediate alkyne chain length, exhibiting unique chemical and biological properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an amino group and a terminal alkyne group
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-aminooct-7-ynoic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-5-6-7(9)8(10)11/h1,7H,3-6,9H2,(H,10,11) |
InChI-Schlüssel |
HYWGKAZTGORCAE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)

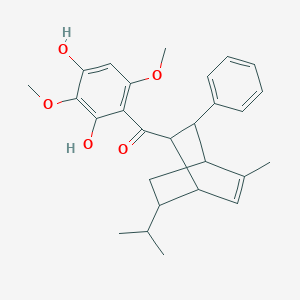
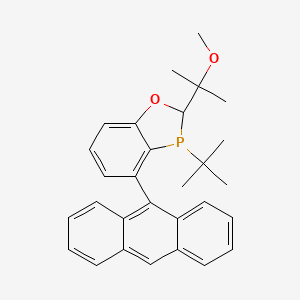
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)


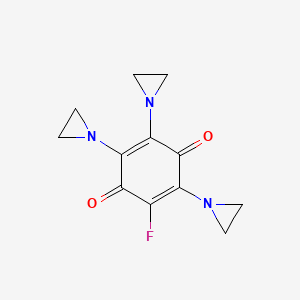
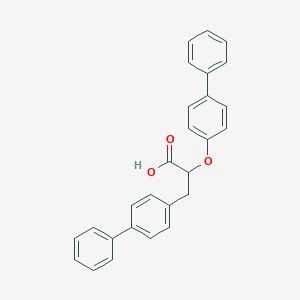
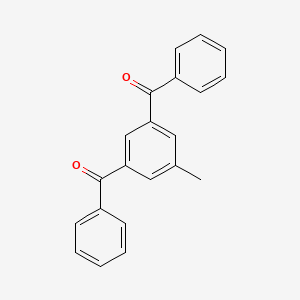
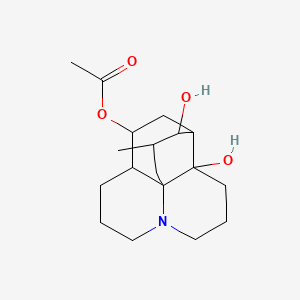
![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)
